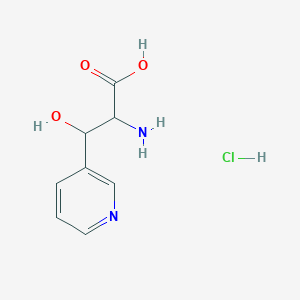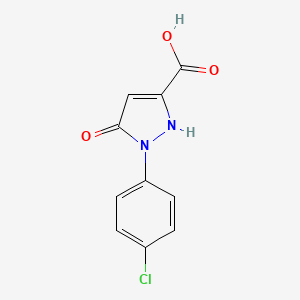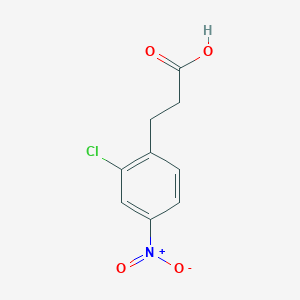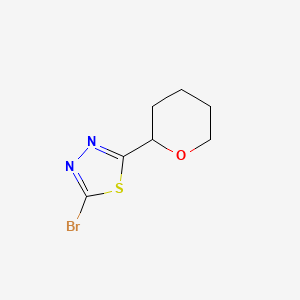
1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Isopropylphenyl)-3,3-dimethyl-2-azetanone, also known as ACP-105, is a synthetic non-steroidal selective androgen receptor modulator (SARM). It was first developed by Acadia Pharmaceuticals in 2009 and is currently being researched for its potential medical applications.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- Rhodium-Mediated C–C Bond Activation : Research demonstrates rhodium-assisted C–C bond activation in related compounds, suggesting applications in complex synthesis and material science. For instance, the elimination and migration of alkyl groups in azo ligands upon reaction with rhodium suggests potential for creating novel compounds through selective bond activation (Baksi et al., 2007).
- Heterocyclic Synthesis : Derivatives similar to the target compound have been used in synthesizing new azolotriazine and pyrazolo[3,4-d]pyridazine, indicating its role in developing new heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Al-Shiekh et al., 2004).
Material Science and Engineering
- Supramolecular Assemblies : Studies on supramolecular assemblies using related compounds underline potential applications in material science, particularly in designing new materials with specific properties (Arora & Pedireddi, 2003).
Environmental Applications
- Photocatalytic Degradation : The photocatalytic degradation of herbicides like isoproturon suggests potential environmental applications in water treatment and pollution control (López-Muñoz et al., 2013).
Advanced Synthesis Techniques
- Copper(I) Complexes as Catalysts : Research on copper(I) complexes for click reactions indicates potential applications in synthetic chemistry, particularly in facilitating efficient synthesis processes (Nakamura et al., 2011).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(4-propan-2-ylphenyl)azetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(2)11-5-7-12(8-6-11)15-9-14(3,4)13(15)16/h5-8,10H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNCTOWNRMMJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(C2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2981656.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-5-bromonicotinamide](/img/structure/B2981665.png)
![2-[2-(2-chlorophenoxy)acetyl]-N-(4-nitrophenyl)-1-hydrazinecarbothioamide](/img/structure/B2981666.png)


![8-[(4-benzylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2981674.png)




